(4-(3,4-Difluorophenyl)-1H-imidazol-2-YL)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9F2N3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9F2N3/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
InChI Key |
VOQUYJFLRKOHNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(N2)CN)F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Imidazole Core Synthesis
-
Starting Material : 1H-Imidazol-2-yl)methanamine.
-
Functionalization : Introduce the 3,4-difluorophenyl group via:
Step 2: Optimization
-
Solvent : DMF enhances solubility of reactants.
-
Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation.
Example Reaction :
Yield : 60–75%, depending on steric hindrance from fluorine atoms.
Microwave-Assisted Synthesis
For rapid synthesis, microwave irradiation accelerates reaction kinetics:
| Parameter | Value |
|---|---|
| Catalyst | CeCl₃ (20 mol%) |
| Solvent | Solvent-free |
| Temperature | 350 W, 8 min |
| Yield | 60–80% (for analogs) |
Advantages :
Industrial-Scale Production
For bulk synthesis, continuous flow chemistry or telescoping reactions are employed:
| Step | Conditions | Purity |
|---|---|---|
| Aldehyde Preparation | 3,4-Difluorobenzaldehyde synthesis (chlorination/fluorination) | >95% |
| Imidazole Formation | Batch-to-batch condensation | 85–90% |
| Purification | Crystallization (ethanol/water) | >98% |
Challenges :
-
Byproduct Management : Fluorinated byproducts require specialized waste handling.
Comparative Analysis of Methods
Key Research Findings
-
Steric Effects : 3,4-Difluorophenyl groups reduce reaction rates due to electron-withdrawing fluorine atoms.
-
Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance CuI catalytic activity by stabilizing intermediates.
-
Green Chemistry : Butanol and ethanol are preferred over DMSO for environmental sustainability .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60–80°C | (4-(3,4-Difluorophenyl)-1H-imidazol-2-YL)carboxylic acid |
| H₂O₂ (30%) | FeCl₃ catalyst, RT | Oxime derivatives |
The oxidation of the methanamine group to a carboxylic acid is critical for modifying solubility and bioavailability in pharmaceutical applications.
Alkylation and Acylation
The amine group participates in nucleophilic substitution reactions:
Alkylation
| Reagent | Base/Solvent | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative |
| Benzyl chloride | NaH, THF, RT | N-Benzyl protected compound |
Acylation
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, RT | N-Acetylated derivative |
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C to RT | N-Benzoylated compound |
These reactions are employed to modulate electronic properties or protect the amine during multi-step syntheses .
Coupling Reactions
The imidazole ring enables metal-catalyzed cross-coupling:
| Reaction Type | Catalyst/Reagents | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylated imidazoles |
These reactions leverage the electron-deficient nature of the difluorophenyl group to enhance coupling efficiency.
Cyclization and Heterocycle Formation
The compound serves as a precursor in heterocyclic synthesis:
| Reagent | Conditions | Product |
|---|---|---|
| CS₂, KOH | Ethanol, reflux | Thiazole derivatives |
| Ethyl chloroformate | DIPEA, CH₃CN, RT | Imidazopyrimidine scaffolds |
Cyclization reactions exploit the nucleophilicity of the imidazole nitrogen and amine group.
Coordination Chemistry
The imidazole ring acts as a ligand for metal ions:
| Metal Salt | Conditions | Complex Application |
|---|---|---|
| Zn(NO₃)₂ | MeOH/H₂O, RT | Luminescent materials |
| CuCl₂ | DMF, 100°C | Catalytic systems |
Metal coordination enhances stability and enables applications in materials science .
Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate in acidic KMnO₄, forming a carboxyl group through successive deprotonation and electron transfer.
-
Alkylation/Acylation : Follows an SN2 mechanism, with the amine acting as a nucleophile attacking electrophilic carbons .
-
Coupling Reactions : Pd-mediated oxidative addition and transmetallation steps dominate Suzuki-Miyaura couplings, facilitated by the electron-withdrawing fluorine substituents.
Scientific Research Applications
Antiparasitic Activity
Recent studies have demonstrated that compounds structurally related to (4-(3,4-Difluorophenyl)-1H-imidazol-2-YL)methanamine exhibit significant antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compound has been identified as a potential lead for drug development due to its efficacy in vitro and in vivo.
- Case Study : A phenotypic screen of a compound library led to the identification of a related imidazopyridine that showed an EC50 of 2 nM against T. brucei and was orally bioavailable in mice. This compound cured infected mice at doses as low as 2.5 mg/kg, indicating strong therapeutic potential for HAT treatment .
Antifungal Activity
The imidazole ring present in this compound is known for its antifungal properties. Research has shown that imidazole derivatives can inhibit the growth of various fungi, making them suitable candidates for antifungal drug development.
- Case Study : A study involving similar imidazole-based compounds demonstrated their effectiveness against Aspergillus species, suggesting that this compound could be explored further for antifungal applications .
Anticancer Potential
Imidazole derivatives have been investigated for their anticancer properties due to their ability to interact with various biological targets involved in cancer progression.
- Research Findings : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Further studies are needed to evaluate the specific effects of this compound on cancer cells.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. The methanamine group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Imidazole Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position: The 3,4-difluorophenyl group in the target compound differs from analogs like [1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine (2,4-difluoro substitution) and 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (mono-fluoro substitution). These positional changes influence electronic properties and steric interactions with biological targets .
- Fluorination Impact : Trifluoromethyl groups () introduce stronger electron-withdrawing effects than difluorophenyl, altering binding affinity in receptor-ligand interactions .
Functional Group Variations
Key Observations :
- Amine Positioning: The 2-methanamine group in the target compound is critical for hydrogen bonding in receptor interactions, similar to adenosine receptor ligands in .
- Fluorophenyl Bioactivity : The 3,4-difluorophenyl moiety in FE@SNAP () demonstrates in vivo MCHR1 antagonism, suggesting the target compound may share this activity .
Biological Activity
(4-(3,4-Difluorophenyl)-1H-imidazol-2-YL)methanamine, also known by its chemical formula C11H11F2N3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antifungal effects, and other relevant pharmacological activities.
- Molecular Weight : 223.23 g/mol
- Chemical Structure :
- IUPAC Name: (3,4-difluorophenyl)-(1H-imidazol-2-yl)methanamine
- SMILES: CN1C=CN=C1C(C2=CC(=C(C=C2)F)F)N
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, derivatives with similar structures showed IC50 values ranging from 0.11 to 2.78 µM against MCF-7 and A549 cell lines, suggesting a strong potential for further development as anticancer agents .
- Mechanism of Action :
Antifungal Activity
The imidazole ring is well-known for its antifungal properties. Research has indicated that compounds similar to this compound exhibit antifungal activity against various strains of fungi.
Research Insights
- Structure-Activity Relationship (SAR) studies have shown that modifications in the imidazole structure can enhance antifungal potency. For instance, the introduction of electron-withdrawing groups has been linked to improved biological activity against Candida species .
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 Values (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 0.11 - 2.78 | |
| Prodigiosin | Anticancer | 1.93 - 2.84 | |
| Doxorubicin | Anticancer | Varies widely | |
| Fluconazole | Antifungal | Varies widely |
Safety and Toxicology
The safety profile of this compound has not been extensively documented in public databases. However, general safety data indicates potential hazards such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (4-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine?
The compound can be synthesized via the Debus-Radziszewski reaction, which involves condensation of 3,4-difluorobenzaldehyde with an appropriate amine (e.g., glycine or its derivatives) and ammonium acetate. Reaction optimization includes using polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Purification typically involves column chromatography or recrystallization to achieve >95% purity .
Q. How is the structure of this compound validated in synthetic workflows?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm for difluorophenyl) and imidazole protons (δ 7.0–8.0 ppm).
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., calculated [M+H] = 236.08).
- X-ray Crystallography : For unambiguous confirmation of the imidazole core and substituent geometry .
Q. What are the key physicochemical properties (e.g., solubility, stability) under experimental conditions?
- Solubility : Moderately soluble in polar solvents (DMSO, ethanol) but poorly soluble in water (<1 mg/mL).
- Stability : Stable at −20°C for long-term storage; degrades at >100°C or under strong acidic/basic conditions.
- Polarizability : Estimated at ~22.5 × 10 cm via computational modeling .
Advanced Research Questions
Q. How can synthetic byproducts be identified and minimized during scale-up?
Common byproducts include regioisomeric imidazoles or unreacted intermediates. Analytical methods:
- HPLC-MS : Using a C18 column (ACN/water gradient) to detect impurities at 254 nm.
- Reaction Monitoring : In-situ FTIR to track aldehyde consumption and optimize reaction time. Mitigation strategies include adjusting stoichiometry (1:1.2 aldehyde:amine) and using scavengers (e.g., molecular sieves) .
Q. What strategies improve the atom economy and sustainability of the synthesis?
Q. How do structural modifications (e.g., fluorophenyl vs. methylimidazole) influence biological activity?
Comparative SAR studies show:
- Fluorine Substitution : Enhances metabolic stability and bioavailability via reduced CYP450 interactions.
- Imidazole Core : Critical for hydrogen bonding with target proteins (e.g., kinases). Data from analogs like (3,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine suggest that methyl groups reduce solubility but improve membrane permeability .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Detection Limits : LC-MS/MS achieves sensitivity down to 0.1 ppm for halogenated byproducts.
- Matrix Effects : Use isotope-labeled internal standards (e.g., C-analog) to correct signal suppression in biological samples.
- Method Validation : ICH Q2(R1) guidelines ensure precision (RSD <2%) and accuracy (90–110%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
